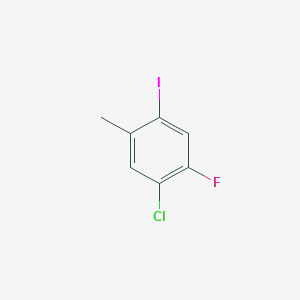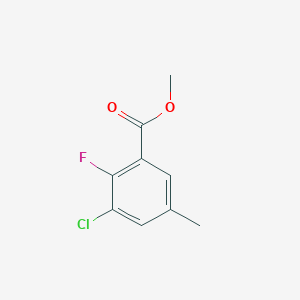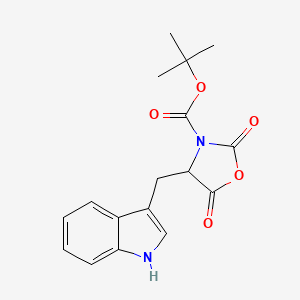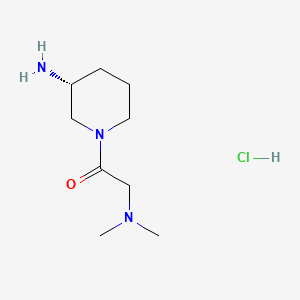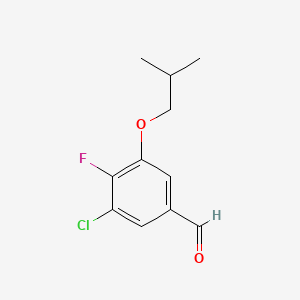
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol It is a benzaldehyde derivative, characterized by the presence of chloro, fluoro, and isobutoxy substituents on the benzene ring
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde precursor.
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Isobutoxy Group Introduction: The isobutoxy group is introduced via nucleophilic substitution reactions, often using isobutyl alcohol in the presence of a base.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates and yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane .
Scientific Research Applications
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparison with Similar Compounds
3-Chloro-4-fluoro-5-isobutoxybenzaldehyde can be compared with other benzaldehyde derivatives, such as:
3-Chloro-4-fluorobenzaldehyde: Lacks the isobutoxy group, which may result in different chemical reactivity and biological activity.
4-Fluoro-5-isobutoxybenzaldehyde: Lacks the chloro substituent, which can affect its chemical properties and applications.
3-Chloro-5-isobutoxybenzaldehyde:
The presence of the chloro, fluoro, and isobutoxy groups in this compound makes it unique, offering a distinct combination of properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
VDALVICRFOFGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)C=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
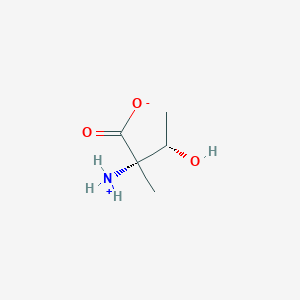
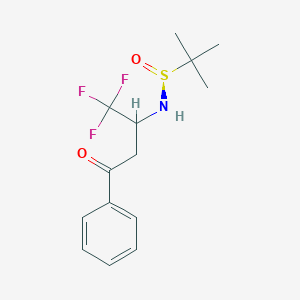
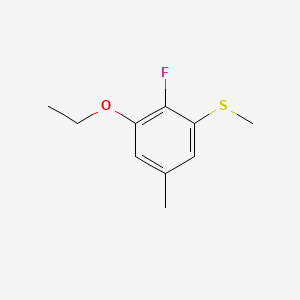
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
